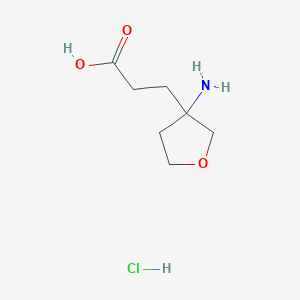![molecular formula C15H9ClN2O4 B2516292 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide CAS No. 554404-36-3](/img/structure/B2516292.png)
2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide is a chemical compound with the molecular formula C15H9ClN2O4 and a molecular weight of 316.70 g/mol . This compound is characterized by the presence of furan rings, a cyano group, and a chloroacetamide moiety, making it a unique and interesting molecule for various scientific applications .
Métodos De Preparación
The synthesis of 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Chlorination and acetamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan rings and cyano group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity . Additionally, the chloroacetamide moiety can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide include:
2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide: This compound has methoxy groups instead of furan rings, which can affect its reactivity and biological activity.
2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide: The presence of thiophene rings instead of furan rings can influence the compound’s electronic properties and interactions with biological targets.
2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide: This compound has a different ring structure, which can lead to variations in its chemical and biological properties.
The uniqueness of this compound lies in its combination of furan rings, cyano group, and chloroacetamide moiety, which confer distinct chemical reactivity and potential biological activity .
Propiedades
IUPAC Name |
2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-20-10)14(22-15)11-4-2-6-21-11/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZEDDJEQERHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate](/img/structure/B2516211.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2516214.png)
![2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2516215.png)
![3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid](/img/structure/B2516217.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide](/img/structure/B2516218.png)



![N-(3-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2516223.png)
![[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine](/img/structure/B2516225.png)


![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2516232.png)
